molecular formula C25H37FN2O B12545965 4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 143693-29-2

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine

Cat. No.: B12545965
CAS No.: 143693-29-2
M. Wt: 400.6 g/mol
InChI Key: FGYWFVDWTAMIBX-UHFFFAOYSA-N
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Description

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine is a chemical compound with the molecular formula C25H37FN2O . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. Pyrimidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a fluorine atom, heptyl chain, and octyloxyphenyl group makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

143693-29-2

Molecular Formula

C25H37FN2O

Molecular Weight

400.6 g/mol

IUPAC Name

4-fluoro-5-heptyl-2-(4-octoxyphenyl)pyrimidine

InChI

InChI=1S/C25H37FN2O/c1-3-5-7-9-11-13-19-29-23-17-15-21(16-18-23)25-27-20-22(24(26)28-25)14-12-10-8-6-4-2/h15-18,20H,3-14,19H2,1-2H3

InChI Key

FGYWFVDWTAMIBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C(=N2)F)CCCCCCC

Origin of Product

United States

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